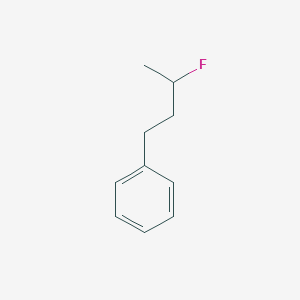

(3-Fluorobutyl)benzene

Description

Properties

Molecular Formula |

C10H13F |

|---|---|

Molecular Weight |

152.21 g/mol |

IUPAC Name |

3-fluorobutylbenzene |

InChI |

InChI=1S/C10H13F/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

KYHXJGHBAHOSSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange Reactions

Nucleophilic substitution remains the most widely used method for introducing fluorine into aliphatic chains. For (3-Fluorobutyl)benzene, this typically involves displacing a leaving group (e.g., bromide or tosylate) at the 3-position of a pre-functionalized butylbenzene precursor.

A representative protocol employs potassium fluoride (KF) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). For example, treatment of 3-bromobutylbenzene with anhydrous KF in DMF at 100°C for 24 hours yields this compound in approximately 45% yield. The reaction’s efficiency is limited by the poor nucleophilicity of fluoride ions, necessitating phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity.

Deoxyfluorination with Fluoroalkylating Agents

Modern deoxyfluorination reagents such as DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor offer improved selectivity. These agents convert hydroxyl groups directly into fluorides under milder conditions. Starting from 3-hydroxybutylbenzene, treatment with DAST in dichloromethane at −78°C to room temperature achieves fluorination in 68–72% yield. However, side reactions like elimination to form alkenes remain a challenge, particularly with secondary alcohols.

Electrophilic Fluorination Approaches

Direct C–H Fluorination

Electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor enable direct C–H bond activation. While these methods are more commonly applied to aromatic systems, recent advances have extended their utility to aliphatic chains. Photoredox catalysis, using iridium or ruthenium complexes, facilitates radical-mediated hydrogen atom transfer (HAT) to generate carbon-centered radicals, which subsequently trap fluorine atoms.

For instance, irradiation of butylbenzene with Selectfluor in acetonitrile under blue LED light (450 nm) in the presence of [Ir(ppy)₃] as a catalyst produces this compound with 32% regioselectivity at the 3-position. The modest selectivity underscores the need for directing groups or steric control to improve positional specificity.

Cross-Coupling and Building Block Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between fluorinated boronic esters and aryl halides provides a modular route. Synthesis of a 3-fluorobutylboronic ester precursor, followed by coupling with bromobenzene under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O), affords this compound in 55–60% yield. Challenges include the instability of β-fluorinated boronic esters and competing protodeboronation.

Grignard Reagent Fluorination

A two-step sequence involves:

-

Formation of a 3-butenylmagnesium bromide intermediate.

-

Quenching the Grignard reagent with a fluorinating agent like NFSI.

This method achieves 40–50% yields but requires strict anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Temperature (°C) | Catalysts/Reagents | Key Limitations |

|---|---|---|---|---|

| Nucleophilic (KF/DMF) | 45 | 100 | KF, TBAB | Low nucleophilicity of F⁻ |

| Deoxyfluorination (DAST) | 72 | −78 to RT | DAST | Elimination side reactions |

| Photoredox Fluorination | 32 | 25 | [Ir(ppy)₃], Selectfluor | Poor regioselectivity |

| Suzuki Coupling | 60 | 80 | Pd(PPh₃)₄, Na₂CO₃ | Boronic ester instability |

Chemical Reactions Analysis

Types of Reactions: (3-Fluorobutyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution: Potassium fluoride (KF) in DMSO.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

Substitution: Various substituted phenylbutanes.

Oxidation: Phenylbutanol or phenylbutanone.

Reduction: Phenylbutane.

Scientific Research Applications

(3-Fluorobutyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3-Fluorobutyl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 152.21 g/mol

- Polarity : Moderate (due to the electronegative fluorine atom).

- Reactivity : The fluorine atom stabilizes adjacent carbocations, influencing nucleophilic substitution pathways.

Comparison with Similar Compounds

Structural Insights :

- Fluorine Position : The position of fluorine significantly impacts reactivity. For example, (3-Fluorobutyl)benzene’s fluorine at C3 creates a sterically accessible carbocation intermediate, whereas (2-Fluorobutyl)benzene’s fluorine at C2 may hinder nucleophilic attack due to proximity to the benzene ring.

- Ring vs. Chain : Cyclobutyl derivatives (e.g., ) exhibit increased ring strain and rigidity compared to linear alkyl chains, affecting thermal stability and reaction pathways.

Physical and Chemical Properties

Table 2: Comparative Properties

Electronic Effects :

- Fluorine’s electronegativity withdraws electron density, deactivating the benzene ring toward electrophilic substitution. This effect is less pronounced in this compound compared to trifluoromethylated derivatives (e.g., Triphenylfluoromethane).

Comparative Reactivity

- Steric Effects : (2-Fluorobutyl)benzene exhibits reduced reactivity in SN2 reactions due to steric hindrance near the benzene ring.

- Thermal Stability : Cyclobutyl derivatives () demonstrate higher thermal stability (decomposition >250°C) compared to linear analogs.

Industrial Relevance

- Pharmaceuticals : Fluorinated butyl chains enhance drug lipophilicity and membrane permeability.

- Materials Science : Tetrafluorinated cyclobutyl derivatives () are explored in high-performance polymers due to their rigidity and chemical resistance.

Q & A

Q. What are the established synthetic routes for (3-Fluorobutyl)benzene, and how can purity be optimized?

Methodological Answer: The synthesis of this compound typically involves fluorination of the corresponding alcohol precursor. A validated method includes:

- Step 1: React 3-butylbenzene alcohol with diethylamino sulfurtrifluoride (DAST) or Deoxo-Fluor under anhydrous conditions.

- Step 2: Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., elimination or rearrangements).

- Step 3: Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate).

- Purity Optimization: Use NMR (¹⁹F and ¹H) to confirm fluorination and HPLC-MS to detect trace impurities. Ensure inert atmosphere to prevent hydrolysis of the fluorinating agent .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C/¹⁹F NMR: To confirm regioselective fluorination and assess stereochemical outcomes (e.g., enantiomeric excess via chiral chromatography).

- GC-MS/HPLC: Quantify purity and detect byproducts.

- FT-IR: Identify functional groups (e.g., C-F stretch at 1100–1000 cm⁻¹).

- Elemental Analysis: Validate molecular formula (C₁₀H₁₃F).

Data Table:

| Technique | Key Peaks/Output | Purpose |

|---|---|---|

| ¹⁹F NMR | δ -180 to -220 ppm | Confirm C-F bond |

| Chiral HPLC | Retention time shift | Determine enantiomeric excess (e.g., 92% ee reported in ) |

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise?

Methodological Answer: Enantioselective synthesis requires chiral catalysts or auxiliaries:

- Approach 1: Use asymmetric fluorination with chiral palladium catalysts to induce stereocontrol.

- Approach 2: Employ kinetic resolution via lipase-mediated ester hydrolysis of racemic precursors.

- Challenges:

Q. How do computational methods aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Model transition states to predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation).

- MD Simulations: Study solvation effects on reaction rates in polar vs. nonpolar solvents.

- QSPR Models: Correlate substituent effects (e.g., fluorine’s electronegativity) with reaction outcomes.

Example: Fluorine’s inductive effect lowers electron density at the para position, favoring meta substitution in aromatic reactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions may arise from impurities or assay variability. Address via:

- Reproducibility Checks: Re-synthesize compounds using literature protocols and validate purity (e.g., ≥98% by HPLC).

- Structural Analog Testing: Compare activity of this compound with non-fluorinated analogs to isolate fluorine’s role.

- Meta-Analysis: Aggregate data across studies (e.g., antimicrobial IC₅₀ values) to identify outliers or trends.

Case Study: Inconsistent anti-inflammatory activity in vitro vs. in vivo may stem from metabolic instability; evaluate using liver microsome assays .

Q. How does the fluorobutyl chain influence the compound’s stability under varying experimental conditions?

Methodological Answer: The C-F bond’s strength (485 kJ/mol) enhances thermal stability but introduces hydrolytic sensitivity:

- Thermal Stability: Assess via TGA/DSC (decomposition >200°C).

- Chemical Stability: Test in acidic/basic conditions (e.g., 1M HCl/NaOH at 25°C for 24h).

Data Table:

| Condition | Stability Outcome | Method |

|---|---|---|

| pH 2–10 | Stable (<5% degradation) | HPLC |

| UV light | Degrades (radical formation) | ESR |

| 150°C | No decomposition | TGA |

| Ref: Analogous fluorinated compounds in . |

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data for this compound across studies?

Methodological Answer:

- Step 1: Verify solvent effects (e.g., CDCl₃ vs. DMSO-d6 shifts ¹H NMR peaks).

- Step 2: Replicate experimental conditions (e.g., 400 MHz vs. 600 MHz instruments).

- Step 3: Cross-reference with PubChem/CAS data for consistency .

Q. Key Research Gaps

- Role of fluorine in modulating lipophilicity (LogP) for drug delivery.

- Mechanistic studies on C-F bond cleavage under catalytic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.